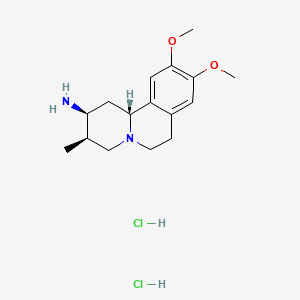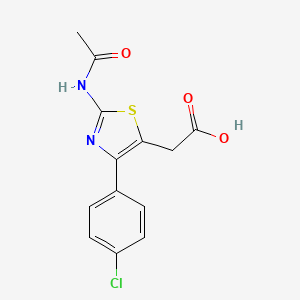![molecular formula C7H13N5S B14657759 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione CAS No. 40016-68-0](/img/structure/B14657759.png)
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of methylamino and isopropylamino groups attached to the triazine ring, along with a thione group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione typically involves the reaction of cyanuric chloride with methylamine and isopropylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature around 25-30°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, temperature around 0-5°C.
Substitution: Alkyl halides, acetonitrile as solvent, temperature around 50-60°C.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
科学的研究の応用
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological processes in target organisms.
作用機序
The mechanism of action of 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-(Methylamino)-6-chloro-1,3,5-triazine-2(5H)-thione: Similar structure but with a chlorine atom instead of an isopropylamino group.
4-(Methylamino)-6-ethylamino-1,3,5-triazine-2(5H)-thione: Similar structure but with an ethylamino group instead of an isopropylamino group.
4-(Methylamino)-6-(tert-butylamino)-1,3,5-triazine-2(5H)-thione: Similar structure but with a tert-butylamino group instead of an isopropylamino group.
Uniqueness
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione is unique due to the specific combination of methylamino and isopropylamino groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
40016-68-0 |
|---|---|
分子式 |
C7H13N5S |
分子量 |
199.28 g/mol |
IUPAC名 |
2-(methylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H13N5S/c1-4(2)9-6-10-5(8-3)11-7(13)12-6/h4H,1-3H3,(H3,8,9,10,11,12,13) |
InChIキー |
DEJFYIXTNMDVCG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC(=S)N=C(N1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


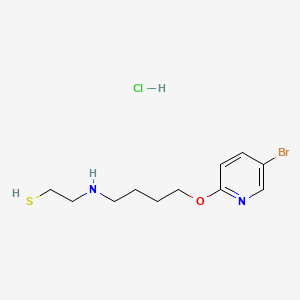
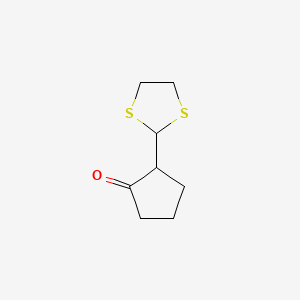
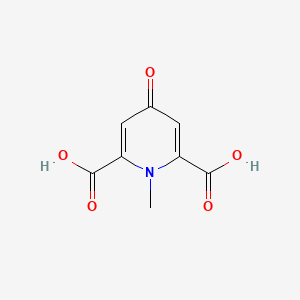
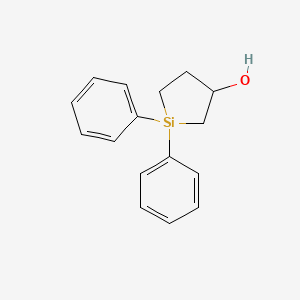

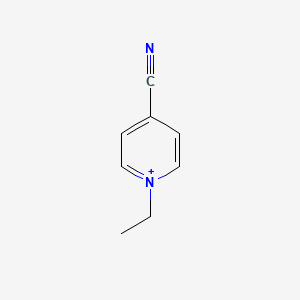
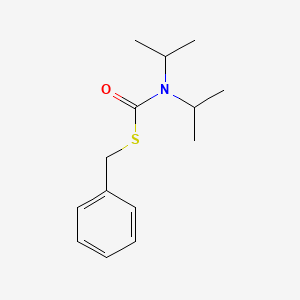
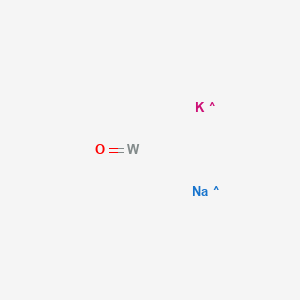
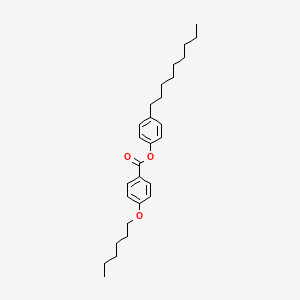
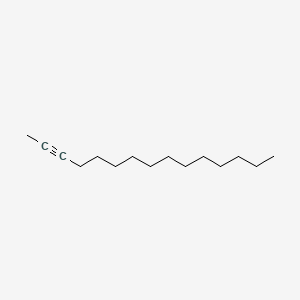
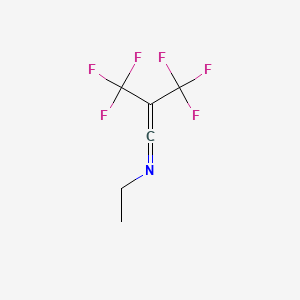
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
